Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt
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Overview
Description
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is a coordination compound with the molecular formula C27H21CoN6. It is known for its unique structure, where a cobalt ion is coordinated with three 2-(1H-pyrazol-1-yl)phenyl ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt typically involves the reaction of cobalt salts with 2-(1H-pyrazol-1-yl)phenyl ligands under controlled conditions. One common method is to dissolve cobalt(II) chloride in a solvent such as ethanol, followed by the addition of 2-(1H-pyrazol-1-yl)phenyl ligands. The reaction mixture is then heated under reflux for several hours to facilitate the formation of the desired complex .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) complexes .
Scientific Research Applications
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt has several scientific research applications:
Mechanism of Action
The mechanism by which Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the complex. This interaction can modulate the reactivity and stability of the compound, making it effective in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt: This compound has a similar structure but with pyridine ligands instead of phenyl ligands.
Tris(2-(1H-pyrazol-1-yl)pyrimidine)cobalt: Another similar compound where pyrimidine ligands replace the phenyl ligands.
Uniqueness
Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties can influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C27H21CoN6 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
cobalt(3+);1-phenylpyrazole |
InChI |
InChI=1S/3C9H7N2.Co/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |
InChI Key |
MVUOOLRBQWNHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Co+3] |
Origin of Product |
United States |
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